molecular formula C9H6BrClO3 B13690878 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid

Cat. No.: B13690878
M. Wt: 277.50 g/mol
InChI Key: IZMVLGWMEMCVIM-UHFFFAOYSA-N
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Description

3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is a chemical compound with the molecular formula C9H8BrClO3. It is known for its applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid typically involves multi-step reactions. One common method starts with the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to its desired effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various reactions makes it a valuable intermediate in multiple fields of research and industry.

Properties

Molecular Formula

C9H6BrClO3

Molecular Weight

277.50 g/mol

IUPAC Name

3-(2-bromo-3-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

IZMVLGWMEMCVIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CC(=O)C(=O)O

Origin of Product

United States

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